molecular formula C7H11N B1427947 N-(prop-2-yn-1-yl)cyclobutanamine CAS No. 1249056-90-3

N-(prop-2-yn-1-yl)cyclobutanamine

Cat. No.: B1427947
CAS No.: 1249056-90-3
M. Wt: 109.17 g/mol
InChI Key: VZFQDWIZPNACNL-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)cyclobutanamine is a chemical compound that belongs to the class of cyclobutylamines. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)cyclobutanamine can be achieved through various methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . Another method includes the copper(II) chloride catalyzed three-component coupling of cyclohexanone, amines, and alkynes under solvent-free conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.

    Cyclocondensation: Reaction with phenyl isothiocyanate to form benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Molecular oxygen under visible light without an external photosensitizer.

    Cyclocondensation: Phenyl isothiocyanate and carbon disulfide in the presence of potassium hydroxide.

Major Products

    Oxidation: Formamides.

    Cyclocondensation: Benzimidazole-2-thiones.

Scientific Research Applications

N-(prop-2-yn-1-yl)cyclobutanamine has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antiulcer and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)cyclobutanamine involves its role as a photosensitizer in oxidative reactions. It generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical reactivity and potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(penta-2,4-diyn-1-yl)-o-phenylenediamine: Similar in structure and undergoes cyclocondensation reactions.

    N-alkyl-N-(prop-2-yn-1-yl)anilines: Undergo oxidative formylation reactions.

Properties

IUPAC Name

N-prop-2-ynylcyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-6-8-7-4-3-5-7/h1,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFQDWIZPNACNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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